molecular formula C14H13N5O5S2 B13403445 (6R,7R)-7-[[(2Z)-2-(2-Amino-4-thiazolyl)-2-(hydroxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-Thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic Acid

(6R,7R)-7-[[(2Z)-2-(2-Amino-4-thiazolyl)-2-(hydroxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-Thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic Acid

Cat. No.: B13403445
M. Wt: 395.4 g/mol
InChI Key: RJHBQGSHPAMONH-IGRUCYJXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cefdinir is a third-generation cephalosporin antibiotic, known for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria. It is commonly used to treat infections such as pneumonia, otitis media, strep throat, and cellulitis . Cefdinir works by interfering with the bacteria’s ability to form cell walls, ultimately leading to bacterial death .

Chemical Reactions Analysis

Types of Reactions

Cefdinir undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in cefdinir reactions include sodium nitrite for nitrosation, and various acids and bases for substitution reactions. The conditions often involve controlled pH and temperature to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions include various oximes, amides, and substituted derivatives of cefdinir. These products are often characterized using techniques such as infrared spectroscopy and chromatography .

Comparison with Similar Compounds

Similar Compounds

Cefdinir is often compared with other cephalosporins such as cefaclor, cefadroxil, and cefuroxime axetil . These compounds share similar mechanisms of action but differ in their spectrum of activity and pharmacokinetic properties.

Uniqueness

Cefdinir is unique due to its enhanced stability against beta-lactamase enzymes and its broad-spectrum activity. It is particularly effective against respiratory pathogens and is well-tolerated in both adults and children .

Conclusion

Cefdinir is a versatile and effective antibiotic with a wide range of applications in medicine and research. Its unique properties and broad-spectrum activity make it a valuable tool in the fight against bacterial infections.

Properties

Molecular Formula

C14H13N5O5S2

Molecular Weight

395.4 g/mol

IUPAC Name

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid

InChI

InChI=1S/C14H13N5O5S2/c1-2-5-3-25-12-8(11(21)19(12)9(5)13(22)23)17-10(20)7(18-24)6-4-26-14(15)16-6/h2-4,8-9,12,24H,1H2,(H2,15,16)(H,17,20)(H,22,23)/b18-7+/t8-,9?,12-/m1/s1

InChI Key

RJHBQGSHPAMONH-IGRUCYJXSA-N

Isomeric SMILES

C=CC1=CS[C@@H]2[C@@H](C(=O)N2C1C(=O)O)NC(=O)/C(=N/O)/C3=CSC(=N3)N

Canonical SMILES

C=CC1=CSC2C(C(=O)N2C1C(=O)O)NC(=O)C(=NO)C3=CSC(=N3)N

Origin of Product

United States

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